(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
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Overview
Description
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a methoxyphenyl-pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a suitable base.
Attachment of the benzylpiperazine moiety: This is typically done through a nucleophilic substitution reaction, where the benzylpiperazine is reacted with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzylpiperazine derivatives.
Scientific Research Applications
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrazole core can inhibit certain enzymes. These interactions lead to modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperazino)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- (4-benzylpiperazino)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Uniqueness
(4-benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C23H26N4O2/c1-25-22(16-21(24-25)19-8-10-20(29-2)11-9-19)23(28)27-14-12-26(13-15-27)17-18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
KSSKBWVPGDSRFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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